(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a naphthalene ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the triazole ring, followed by the formation of the pyridazine and piperazine rings . The naphthalene ring could be introduced through a coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of multiple rings in the structure could lead to a rigid, planar structure. The electronic properties of the molecule would be influenced by the presence of the nitrogen atoms in the triazole, pyridazine, and piperazine rings .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazole, pyridazine, and piperazine rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitrogen atoms and the aromatic rings. This could result in a compound with high thermal stability .
Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds related to our target molecule. These derivatives were evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 using the MTT assay .
- Molecular docking studies revealed that these derivatives interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are crucial in breast cancer treatment, making this an interesting avenue for further investigation .
- N-benzothiazole derivatives containing a 1,2,4-triazole ring (similar to our compound) were evaluated for antibacterial activity. Although not directly related, this highlights the broader potential of triazole-based compounds in combating infections .
- Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal breast cancer. Their superiority over estrogen receptor antagonists like tamoxifen underscores the significance of this scaffold in cancer treatment .
- Triazoles, especially those with three nitrogen atoms like the 1,2,4-triazole ring, serve as important pharmaceutical scaffolds. They can form hydrogen bonds with various targets, improving pharmacokinetics and properties .
Anticancer Activity
Aromatase Inhibition
Antibacterial Properties
Breast Cancer Treatment
Diverse Pharmacological Activities
Other Potential Applications
Future Directions
properties
IUPAC Name |
naphthalen-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c29-21(18-7-3-5-16-4-1-2-6-17(16)18)27-12-10-26(11-13-27)19-8-9-20(25-24-19)28-15-22-14-23-28/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWRLLYFBJTPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone |
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